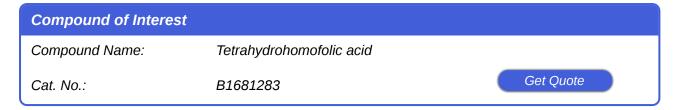


# Tetrahydrohomofolic Acid: A Technical Overview of its Chemical Properties, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tetrahydrohomofolic acid** (THHFA) is a synthetic analog of tetrahydrofolic acid, a crucial coenzyme in one-carbon metabolism. As a member of the antifolate class of compounds, THHFA has been investigated for its potential as an inhibitor of key enzymes in nucleotide biosynthesis, making it a subject of interest in the development of therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, structural features, and biological activity of **tetrahydrohomofolic acid**, with a focus on its mechanism of action as a folate antagonist. While specific experimental physicochemical data is not broadly available in public literature, this document consolidates the existing knowledge to serve as a valuable resource for researchers in medicinal chemistry and drug development.

#### **Chemical Structure and Identification**

**Tetrahydrohomofolic acid** is structurally characterized by a pteridine ring system linked to a p-aminobenzoyl group, which is in turn connected to a glutamic acid residue. The "homo" designation indicates the presence of an additional methylene group in the linker between the pteridine and the p-aminobenzoyl moieties compared to its parent compound, tetrahydrofolic acid.



Table 1: Structural and Identification Data for Tetrahydrohomofolic Acid

Parameter	Value	
IUPAC Name	(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid[1]	
Molecular Formula	C20H25N7O6[1]	
SMILES String	C1C(NC2=C(N1)N=C(NC2=O)N)CCNC3=CC= C(C=C3)C(=O)NINVALID-LINKC(=O)O[1]	

# **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **tetrahydrohomofolic acid**, such as melting point, boiling point, and pKa, are not extensively reported in publicly accessible literature. However, some properties can be predicted through computational models.

Table 2: Physicochemical Properties of Tetrahydrohomofolic Acid

Property	Value	Source
Molecular Weight	459.46 g/mol	Calculated
Monoisotopic Mass	459.18665 Da	PubChem[1]
Predicted XlogP	-0.3	PubChem[1]
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
рКа	Not Reported	-
Solubility	Not Reported	-

# **Biological Activity and Mechanism of Action**







**Tetrahydrohomofolic acid** functions as a folic acid antagonist.[2] Its mechanism of action is rooted in the inhibition of key enzymes within the folate-mediated one-carbon metabolism pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA. By interfering with this pathway, antifolates like THHFA can disrupt cellular proliferation, a characteristic that is particularly effective against rapidly dividing cells, such as cancer cells.

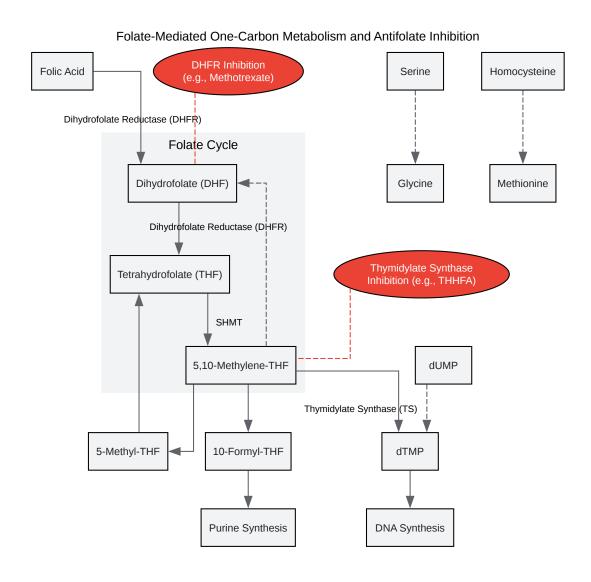
The primary targets for many antifolates are dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[3][4] DHFR is responsible for regenerating tetrahydrofolate from dihydrofolate, a byproduct of the thymidylate synthesis cycle.[3] Inhibition of DHFR leads to a depletion of the cellular pool of tetrahydrofolate cofactors.[3] Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor to a DNA building block.[3] **Tetrahydrohomofolic acid** has been identified as a specific inhibitor of thymidylate synthetase.[5]

The inhibitory action of THHFA on these enzymes disrupts the synthesis of nucleic acids, leading to "thymineless death" in susceptible cells.[3] This makes it a compound of interest in the study of anticancer agents.

#### Signaling and Metabolic Pathway

The following diagram illustrates the central role of the folate cycle in one-carbon metabolism and highlights the points of inhibition by antifolates.





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Caption: Inhibition points of antifolates in the folate metabolic pathway.



## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and analysis of **tetrahydrohomofolic acid** are not readily available in the public domain. However, the scientific literature indicates that its synthesis is achievable and that standard analytical techniques are applicable for its characterization.

## **Synthesis**

The synthesis of **tetrahydrohomofolic acid** is mentioned in the literature, often starting from homofolic acid.[2] The reduction of the pteridine ring system is a key step. Methods described for the preparation of related dihydro- and tetrahydro- derivatives include dithionite reduction, catalytic reduction in alkali, and oxidation of the corresponding tetrahydrofolate.[2] Purification is often achieved using techniques like gradient elution from diethylaminoethyl cellulose columns.[2]

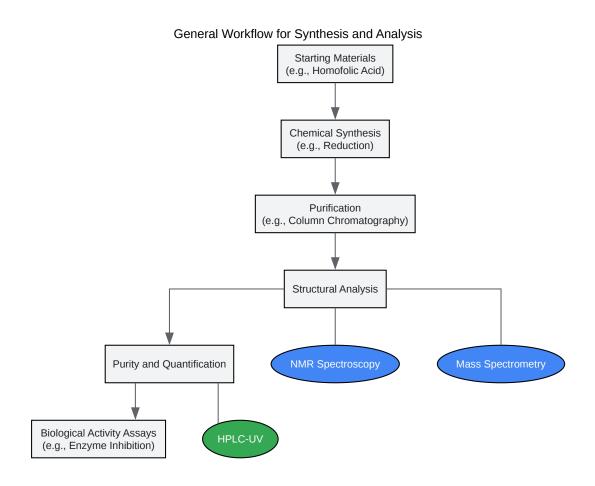
## **Analytical Methods**

The analysis of folate analogs like **tetrahydrohomofolic acid** typically involves a combination of chromatographic and spectroscopic methods.

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the separation and quantification of folate derivatives.[6][7][8][9] The selection of the column (e.g., C18), mobile phase composition, and detector wavelength are critical for achieving good resolution and sensitivity.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of newly synthesized compounds.[10][11] These techniques provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming its identity and purity.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[1] Techniques like LC-MS/MS can be employed for sensitive quantification in biological matrices.[12]

The following diagram outlines a general workflow for the synthesis and characterization of a target compound like **tetrahydrohomofolic acid**.





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Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

### Conclusion

**Tetrahydrohomofolic acid** is a noteworthy antifolate compound with a clear mechanism of action involving the inhibition of key enzymes in one-carbon metabolism. Its structural and biological properties make it a valuable tool for research in cancer biology and medicinal



chemistry. While a comprehensive public database of its experimental physicochemical properties and detailed procedural protocols is lacking, the foundational knowledge of its structure, biological targets, and the general methodologies for its synthesis and analysis provide a strong basis for further investigation and development. This guide serves to consolidate the available information and to highlight areas where further public research would be beneficial to the scientific community.

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